![molecular formula C32H42N4O10S B611073 Sulfo DBCO-PEG4-amine CAS No. 2055198-05-3](/img/no-structure.png)
Sulfo DBCO-PEG4-amine
Overview
Description
Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .
Synthesis Analysis
The synthesis of this compound involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .Chemical Reactions Analysis
The maleimide group in this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Scientific Research Applications
1. Nanoparticle Delivery Systems
Sulfo DBCO-PEG4-amine has been explored in the context of nanoparticle delivery systems. Gold nanoparticles modified with primary amine groups, similar to this compound, have shown potential as carriers for therapeutic small interfering RNA (siRNA). These nanoparticles form stable polyelectrolyte complexes with siRNA-PEG conjugates, enhancing intracellular uptake of siRNA and gene expression inhibition without significant cytotoxicity (Lee et al., 2008).
2. Hydrogel Applications
This compound is used in the synthesis of hydrogels, such as click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels demonstrate potential for micropatterned three-dimensional cultures, where azide-modified gelatin and DBCO-PC-4armPEG (synthesized from NHS-PC-4armPEG and DBCO-PEG4-amine) are combined. This process allows for controlled cell encapsulation and spatial patterning in tissue engineering applications (Tamura et al., 2015).
3. Drug Delivery and Biomedical Imaging
In biomedical imaging, this compound-like molecules are employed for conjugating biomolecules to quantum dots. For instance, quantum dots carrying PEG amine are used to attach somatostatin for targeting somatostatin receptors in cell lines, demonstrating the potential of this compound in targeted drug delivery and diagnostic imaging (Abdellatif et al., 2018).
4. Polymer Science and Material Chemistry
This compound contributes to the field of polymer science, particularly in the synthesis of various ionic polymers. These polymers find applications in developing novel materials with unique properties, like enhanced electrical conductivity and improved physicochemical characteristics (Al-Muallem et al., 2002).
5. Catalysis and Green Chemistry
This compound and its derivatives are explored in catalysis and green chemistry. For example, polyethylene glycol (PEG)-based systems, which are similar in functionality to this compound, have been used as green solvents for extractive desulfurization processes, highlighting the role of these compounds in environmentally-friendly chemical processes (Kianpour et al., 2014).
Mechanism of Action
Target of Action
Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .
Mode of Action
The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |
CAS RN |
2055198-05-3 |
Molecular Formula |
C32H42N4O10S |
Molecular Weight |
674.77 |
IUPAC Name |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in H2O |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sulfo DBCO-PEG4-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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